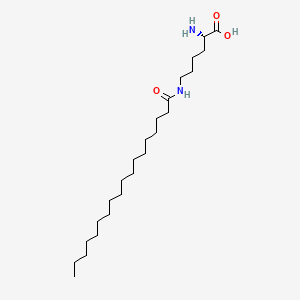

N6-(1-Oxooctadecyl)-L-lysine

Description

Properties

CAS No. |

52616-32-7 |

|---|---|

Molecular Formula |

C24H48N2O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(2S)-2-amino-6-(octadecanoylamino)hexanoic acid |

InChI |

InChI=1S/C24H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29)/t22-/m0/s1 |

InChI Key |

PQOQDGZTLPYXJD-QFIPXVFZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Characterization for Research Applications

Synthetic Routes for N6-(1-Oxooctadecyl)-L-lysine and its Analogs

The synthesis of this compound, also known as N6-Stearoyl-L-lysine, is primarily achieved in research settings through the acylation of the ε-amino group of L-lysine. A common and effective method involves the reaction of an activated form of stearic acid with L-lysine in a suitable solvent system.

One established route utilizes succinimidyl stearate (B1226849) as the acylating agent. In this procedure, L-lysine monohydrochloride is dissolved in a mixture of water and acetone, and a base, such as triethylamine, is added to deprotonate the amino groups of lysine (B10760008). The succinimidyl stearate, which contains an activated ester of stearic acid, is then introduced into the reaction mixture. The nucleophilic ε-amino group of L-lysine selectively attacks the activated carbonyl carbon of the succinimidyl stearate, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically conducted at room temperature with stirring for several hours. The resulting product, this compound, often precipitates from the solution and can be collected by filtration, washed with solvents like water and ethanol (B145695) to remove impurities, and then dried. This method has been reported to yield the final product in high purity and with significant yields, reaching up to 92.7%.

This synthetic strategy is versatile and can be adapted for the creation of various N6-acyl-L-lysine analogs by substituting succinimidyl stearate with other activated fatty acids. For example, the synthesis of N6-Palmitoyl-L-lysine has been successfully performed using the same principle by reacting L-lysine with succinimidyl palmitate.

| Reactant/Reagent | Role | Example Molar Quantity |

|---|---|---|

| L-lysine monohydrochloride | Starting Amino Acid | 5.1 mmol |

| Succinimidyl stearate | Acylating Agent | 5.1 mmol |

| Triethylamine | Base | 15.3 mmol |

| Water/Acetone | Solvent System | - |

Advanced Analytical Methodologies for Structural Elucidation in Research Contexts

The definitive characterization and structural elucidation of this compound and its derivatives rely on a suite of advanced analytical techniques. These methodologies are crucial for confirming the molecular structure, verifying stereochemistry, assessing purity, and analyzing functional groups within the molecule.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise molecular identification of N6-acylated lysine compounds. Techniques such as Ultra High-Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QTOF-MS) provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This level of precision is essential to distinguish the target compound from other molecules with similar nominal masses. In research focused on identifying lysine modifications on a larger scale, such as in proteomics, LC-MS/MS workflows are employed to analyze peptides containing acylated lysine residues. nih.gov The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide sequence information and confirm the location of the acyl group on the lysine side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the detailed structural and stereochemical analysis of this compound. One-dimensional ¹H NMR spectra provide information about the chemical environment of protons in the molecule, including those on the long octadecyl chain, the lysine backbone, and the amide linkage. researchgate.nethmdb.ca For instance, the signals from the long aliphatic chain would appear as a complex multiplet in the upfield region of the spectrum, while the α-proton of the chiral lysine center would appear as a distinct signal further downfield.

Advanced NMR techniques are used to probe the structure of lysine derivatives more deeply. For example, trimethylsilyl (B98337) (TMS) groups can be attached to the lysine side chain to serve as outstanding NMR probes, producing intense and sharp singlets in ¹H NMR spectra in a region with few other signals. nih.govanu.edu.au This approach, while applied to different lysine derivatives, demonstrates a powerful method for studying molecular interactions and conformational changes, which is applicable to the characterization of this compound in complex biological systems. nih.gov Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the complete structural assignment and preserving the L-configuration at the α-carbon, which is critical for its biological relevance.

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a highly effective method for analyzing this compound. sielc.com A typical RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous solution containing an acid, such as phosphoric or formic acid. sielc.com The retention of the compound on the column is governed by the hydrophobic interactions between the long octadecyl chain and the stationary phase. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) systems with smaller particle columns can be utilized. sielc.com Additionally, other chromatographic methods like hydrophilic interaction liquid chromatography (HILIC) can be used for the fractionation of related acylated peptides prior to mass spectrometry analysis. nih.gov

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Mode | Reverse Phase (RP) |

| Note | For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound, confirming the successful acylation of the lysine molecule. The FTIR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds. For N6-Stearoyl-L-lysine, specific absorption bands are indicative of its structure. The presence of amide bands is particularly important; a strong absorption peak around 1635 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band), and another in the range of 1520-1535 cm⁻¹ is attributed to the N-H bending vibration (Amide II band). These peaks confirm the formation of the amide linkage between the stearoyl group and the lysine side chain. Furthermore, a band in the region of 1580-1590 cm⁻¹ can be assigned to the ionized carboxyl group (COO⁻) of the amino acid. The spectrum also features strong peaks corresponding to the C-H stretching vibrations of the long octadecyl alkyl chain.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1635 | C=O Stretch | Amide I |

| 1520-1535 | N-H Bend | Amide II |

| 1580-1590 | Symmetric Stretch | Ionized Carboxyl (COO⁻) |

Interactions with Biological Membranes and Lipid Systems

Mechanisms of Membrane Association and Integration of the Lipidated Lysine (B10760008) Derivative

The association and integration of N6-(1-Oxooctadecyl)-L-lysine into biological membranes are governed by a combination of non-covalent interactions, primarily driven by its amphipathic nature. This molecule consists of a hydrophilic L-lysine headgroup and a long, hydrophobic octadecanoyl (stearoyl) tail. The interplay of electrostatic forces, hydrogen bonding, and hydrophobic effects dictates its behavior within a lipid bilayer environment.

The initial association of this compound with a membrane surface is likely mediated by electrostatic interactions and hydrogen bonding between the lysine headgroup and the polar headgroups of membrane phospholipids (B1166683). The positively charged amine groups of the lysine can interact favorably with negatively charged phospholipids, such as phosphatidylserine, which are often found in biological membranes.

Once associated with the membrane surface, the hydrophobic octadecanoyl tail spontaneously inserts into the nonpolar core of the lipid bilayer to minimize its contact with the aqueous environment. This process is entropically driven and is the primary force behind the stable integration of the molecule into the membrane. The long, saturated stearoyl chain allows for significant van der Waals interactions with the acyl chains of neighboring phospholipids, further stabilizing its position within the bilayer.

The integration of this compound can be conceptualized as a partitioning process where the molecule distributes between the aqueous phase and the lipidic membrane phase. The equilibrium of this process is heavily skewed towards the membrane-bound state due to the significant hydrophobicity of the C18 acyl chain.

The precise orientation of the integrated molecule will see the lysine headgroup residing at the lipid-water interface, while the octadecanoyl tail aligns with the phospholipid acyl chains within the hydrophobic core of the membrane.

Influence on Membrane Structure and Dynamics in Model Systems

The incorporation of this compound into model lipid membranes, such as liposomes or supported lipid bilayers, can significantly influence the structural and dynamic properties of the host membrane. These effects are dependent on the concentration of the lipidated lysine and the composition of the model membrane.

Membrane Fluidity and Phase Behavior:

The long, saturated octadecanoyl chain of this compound can induce ordering of the surrounding phospholipid acyl chains. In membranes composed of unsaturated phospholipids, which are typically in a fluid liquid-disordered phase at physiological temperatures, the introduction of this saturated lipidated amino acid can lead to an increase in local membrane order and a decrease in fluidity. This is due to the favorable packing of the straight stearoyl chain with the phospholipid tails.

Differential Scanning Calorimetry (DSC) is a key technique used to study the phase behavior of lipid membranes. The introduction of this compound into a phospholipid bilayer would be expected to alter the main phase transition temperature (Tm) of the lipids. Depending on the host lipid, it could broaden the phase transition or induce phase separation into domains enriched in the lipidated lysine.

Membrane Thickness and Curvature:

The extended conformation of the 18-carbon acyl chain of this compound can contribute to an increase in the local thickness of the membrane. The presence of the lysine headgroup at the interface may also influence membrane curvature. Depending on the concentration and the interactions between the headgroups, it could favor either positive or negative curvature, although this effect is generally less pronounced than that of lipids with larger or smaller headgroup-to-tail cross-sectional area ratios.

Lateral Organization and Domain Formation:

At sufficient concentrations, this compound may self-assemble into domains within the host membrane. These domains would be characterized by a higher degree of order and different physical properties compared to the surrounding lipid matrix. The formation of such domains can be investigated using fluorescence microscopy techniques with lipid analogues that partition preferentially into different membrane phases.

The following table summarizes the expected influence of this compound on key membrane properties based on studies of similar long-chain lipidated molecules.

| Membrane Property | Expected Influence of this compound | Rationale |

| Fluidity | Decrease | The saturated C18 acyl chain promotes tighter packing with phospholipid tails. |

| Phase Transition Temperature (Tm) | Potential increase or broadening | Stabilization of the gel phase due to favorable van der Waals interactions. |

| Thickness | Local increase | The fully extended octadecanoyl chain is longer than many common phospholipid acyl chains. |

| Permeability | Decrease | Increased packing density of the lipid bilayer reduces passive diffusion across the membrane. |

Reconstitution of the Compound into Artificial Membrane Systems

The study of this compound's interactions with membranes necessitates its incorporation into well-defined artificial membrane systems. The most common of these are liposomes, which are spherical vesicles composed of one or more lipid bilayers. Several methods can be employed to reconstitute this lipidated amino acid into liposomes.

Thin-Film Hydration Method:

This is a widely used technique for preparing liposomes.

this compound and the desired phospholipids are co-dissolved in an organic solvent, typically a chloroform/methanol mixture.

The solvent is then evaporated under reduced pressure to form a thin lipid film on the inner surface of a round-bottom flask.

The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).

To produce unilamellar vesicles (LUVs or SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate filters with a defined pore size.

Detergent Dialysis Method:

This method is particularly useful for reconstituting membrane proteins but can also be adapted for lipidated molecules.

The lipids and this compound are solubilized in an aqueous buffer containing a detergent at a concentration above its critical micelle concentration (CMC).

This mixture of lipids, lipidated amino acid, and detergent forms mixed micelles.

The detergent is then slowly removed by dialysis against a detergent-free buffer. As the detergent concentration drops below the CMC, liposomes containing the reconstituted compound spontaneously form.

The choice of method depends on the desired characteristics of the final liposome (B1194612) preparation, such as size, lamellarity, and the efficiency of incorporation.

Characterization of Reconstituted Systems:

Once reconstituted, it is crucial to characterize the proteoliposomes to confirm the successful incorporation of this compound and to determine the properties of the vesicles.

| Characterization Technique | Parameter Measured |

| Dynamic Light Scattering (DLS) | Vesicle size distribution and polydispersity. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Vesicle morphology, lamellarity, and size. |

| High-Performance Liquid Chromatography (HPLC) | Quantification of the incorporated lipidated amino acid. |

| Zeta Potential Measurement | Surface charge of the vesicles, which would be influenced by the lysine headgroup. |

Investigation in Cellular Membrane Models, including Unroofed Cell Preparations

While model membrane systems provide valuable insights, they lack the complexity of cellular membranes. To understand the behavior of this compound in a more biologically relevant context, advanced cellular models can be utilized.

Intact Cell Studies:

Initial studies can involve the incubation of fluorescently labeled this compound with cultured cells. Confocal microscopy can then be used to visualize its subcellular localization and to determine if it preferentially accumulates in specific membrane compartments, such as the plasma membrane or organellar membranes.

Unroofed Cell Preparations:

A powerful technique for studying interactions with the inner leaflet of the plasma membrane is the use of "unroofed" cells. This method involves the mechanical or chemical removal of the apical membrane and cytoplasm of cells adhered to a coverslip, leaving behind the basal plasma membrane and associated cytoskeleton. nih.gov

This preparation offers several advantages for studying this compound:

Direct Access: It provides direct experimental access to the cytoplasmic face of the plasma membrane, which is not possible in intact cells. nih.gov

Preservation of Complexity: The native lipid and protein composition of the plasma membrane is largely preserved, including lipid rafts and other microdomains. nih.gov

Controlled Environment: The buffer composition can be precisely controlled, allowing for the systematic investigation of factors such as pH and ionic strength on the interaction of the lipidated lysine with the membrane.

In an experimental setup using unroofed cells, a solution containing this compound (potentially with a fluorescent tag) would be introduced to the exposed inner leaflet of the plasma membrane. High-resolution imaging techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, could then be used to monitor its binding, diffusion, and potential sequestration into specific membrane domains in real-time.

This approach would allow for a detailed investigation of how the complex and heterogeneous environment of a native cell membrane influences the behavior of this compound, providing a bridge between studies in simplified model systems and the compound's ultimate function in a cellular context.

Roles in Cellular Signaling and Protein Modification Research

Application of N6-(1-Oxooctadecyl)-L-lysine Analogs as Molecular Probes in Signaling Pathways

The use of molecular probes is essential for elucidating the intricate workings of cellular signaling pathways. Analogs of this compound, which feature long hydrocarbon chains, have the potential to serve as valuable tools in this regard.

Transition Metal Ion Fluorescence Resonance Energy Transfer (tmFRET) is a powerful technique for measuring intramolecular distances in proteins, providing insights into their structure and dynamics. This method relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor metal ion. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor.

Currently, there is no specific literature detailing the use of this compound or its direct analogs as molecular probes in tmFRET studies. Research in this area has predominantly utilized other types of probes for introducing metal ions and fluorophores into proteins. However, the long acyl chain of this compound could theoretically be functionalized with a fluorophore or a metal-chelating group, allowing for its incorporation into proteins as a tmFRET probe. Such a probe could offer unique advantages, such as specific membrane localization due to its lipophilic nature.

Understanding the conformational dynamics of proteins is key to deciphering their function. Molecular probes that can report on changes in protein conformation are therefore of great interest. While direct evidence for the use of this compound analogs in studying protein conformational dynamics is not available, the principle of using acylated lysine (B10760008) residues as probes is established in a broader context.

The attachment of a bulky and flexible octadecyl chain to a lysine residue would be expected to influence the local protein environment and could potentially serve as a reporter on conformational changes. For instance, changes in the protein's conformation could alter the exposure of the acyl chain to the solvent or its interaction with other parts of the protein or with cellular membranes. These changes could then be detected by various biophysical techniques, provided the probe is appropriately labeled.

Studies on the Mimicry of Endogenous Lysine Acylation

This compound and its analogs can serve as mimics of endogenous lysine fatty acylation, a post-translational modification where fatty acids are attached to lysine residues. This modification is increasingly recognized as an important regulatory mechanism in cellular processes.

The addition and removal of acyl groups from lysine residues are catalyzed by lysine acyltransferases (KATs) and lysine deacylases (KDACs), respectively. Studying the interactions of this compound analogs with these enzymes is crucial for understanding the regulation of lysine fatty acylation.

Lysine Acyltransferases: Human N-myristoyltransferases 1 and 2 (NMT1 and NMT2), traditionally known to myristoylate N-terminal glycine (B1666218) residues, have been shown to also catalyze the myristoylation of internal lysine residues. nih.govfrontiersin.orgnih.gov This suggests a potential mechanism for the enzymatic addition of long-chain fatty acids to lysine. The specificity of these enzymes for longer acyl chains like octadecanoic acid is an area for further investigation. Some studies on other acyltransferases, such as KAT2A, have shown a preference for shorter acyl-CoA substrates, with very weak activity for longer chains like succinyl-CoA or glutaryl-CoA. acs.orgnih.govnih.gov

Lysine Deacylases: Several members of the sirtuin (SIRT) family of NAD+-dependent deacetylases have been identified as efficient lysine defatty-acylases.

SIRT2 has been shown to remove myristoyl groups from lysine residues of proteins like K-Ras4a and ARF6. nih.govfrontiersin.orgnih.govelifesciences.org

SIRT6 exhibits robust demyristoylase and depalmitoylase activity and has been shown to remove fatty acyl groups from proteins such as R-Ras2 and TNF-α. frontiersin.orgnih.govnih.govresearchgate.net Structural studies of SIRT6 have revealed a hydrophobic groove that accommodates the long acyl chain. frontiersin.org

HDAC11 , a class IV histone deacetylase, has been identified as a potent lysine demyristoylase, with significantly higher efficiency for myristoyl-lysine compared to acetyl-lysine. nih.gov

These findings indicate that lysine fatty acylation is a dynamically regulated process, and long-chain acylated lysines like this compound are likely substrates for these deacylases.

The acylation of lysine residues can directly modulate the activity of enzymes. The addition of a long, hydrophobic octadecyl chain can induce significant changes in protein structure and function. For instance, lysine fatty acylation of the small GTPase R-Ras2 promotes its localization to the plasma membrane, leading to the activation of the PI3K-Akt signaling pathway and increased cell proliferation. nih.gov The removal of this fatty acyl group by SIRT6 reverses this effect. nih.gov Similarly, lysine fatty acylation of K-Ras4a, regulated by SIRT2, influences its subcellular localization and transforming activity. elifesciences.org

These examples highlight how the mimicry of endogenous lysine fatty acylation by compounds like this compound can be used to study the regulatory roles of this modification on enzyme and protein function.

Identification and Functional Characterization of Specific Protein Targets

A growing number of proteins have been identified as targets of lysine fatty acylation. This modification often plays a crucial role in mediating protein-membrane interactions and regulating signaling pathways.

The table below summarizes some of the key protein targets of lysine fatty acylation and the functional consequences of this modification.

| Protein Target | Acyl Group | Regulating Enzymes (Writer/Eraser) | Functional Consequences of Acylation |

| R-Ras2 | Myristoyl/Palmitoyl (B13399708) | Unknown / SIRT6 | Promotes plasma membrane localization, interaction with PI3K, and activation of Akt signaling, leading to increased cell proliferation. nih.gov |

| K-Ras4a | Myristoyl | Unknown / SIRT2 | Influences subcellular localization to endomembranes and modulates transforming activity. elifesciences.org |

| Gravin-α | Myristoyl | Unknown / HDAC11 | Required for the translocation of β-adrenergic receptors to lipid rafts, enabling downstream signaling. nih.gov |

| ARF6 | Myristoyl | NMT1/NMT2 / SIRT2 | Regulates the ARF6 GTPase cycle and protein localization. nih.govnih.gov |

| TNF-α | Myristoyl/Palmitoyl | Unknown / SIRT6 | Promotes lysosomal targeting and degradation, thereby decreasing its secretion. frontiersin.orgnih.gov |

The identification of these targets has been facilitated by the use of bioorthogonal fatty acid probes and advanced mass spectrometry techniques. These studies reveal a recurring theme where lysine fatty acylation acts as a hydrophobic anchor, tethering proteins to specific cellular membranes and thereby controlling their activity and signaling output.

Metabolic Interplay and Enzymatic Considerations

Relationship to Lysine (B10760008) Biosynthesis Pathways in Diverse Organisms

L-lysine is an essential amino acid for animals, including humans, meaning it cannot be synthesized de novo and must be obtained from dietary sources. eolss.netscispace.com However, most bacteria, archaea, fungi, and plants are capable of producing their own lysine through one of two primary biosynthetic pathways. scispace.com

The Diaminopimelate (DAP) Pathway: This pathway is predominantly found in prokaryotes and plants. eolss.netscispace.com It begins with aspartic acid and proceeds through a series of enzymatic steps to produce meso-diaminopimelate (m-DAP), a crucial component of the peptidoglycan cell wall in many bacteria. eolss.netnih.gov In the final step, m-DAP is decarboxylated to yield L-lysine. eolss.net The DAP pathway has several variations, including the succinylase and acetylase pathways, which differ in the protecting group used in intermediate steps. eolss.netnih.gov

The α-Aminoadipate (AAA) Pathway: This pathway is characteristic of most fungi and some archaea. scispace.com It starts with acetyl-CoA and α-ketoglutarate and proceeds through the intermediate α-aminoadipate to synthesize lysine. scispace.com

The existence of these synthesis pathways in microorganisms and plants, but not in mammals, makes them attractive targets for the development of antimicrobial agents. eolss.net Since N6-(1-Oxooctadecyl)-L-lysine is a pre-formed derivative of lysine, its presence would bypass these de novo synthesis pathways entirely. It would serve as a direct source of L-lysine, contingent on the enzymatic cleavage of the octadecanoyl group.

Biochemical and bioinformatic analyses have revealed that plants likely utilize a novel variant of the bacterial DAP pathway, as they appear to lack certain key enzymes found in the central part of the bacterial route. nih.govresearchgate.net

| Pathway | Primary Organisms | Key Precursors | Key Intermediate |

|---|---|---|---|

| Diaminopimelate (DAP) Pathway | Bacteria, Plants | Aspartic Acid, Pyruvate | meso-Diaminopimelate (m-DAP) |

| α-Aminoadipate (AAA) Pathway | Fungi, Archaea | Acetyl-CoA, α-Ketoglutarate | α-Aminoadipate |

Lysine Degradation Pathways and Theoretical Processing of Lipidated Derivatives

In mammals, the breakdown of L-lysine occurs primarily through two routes: the saccharopine pathway and the pipecolic acid pathway. familiasga.comnih.gov Both pathways ultimately convert lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production. scispace.com

The Saccharopine Pathway: Considered the major route for lysine catabolism in the liver, this mitochondrial pathway begins with the conversion of lysine and α-ketoglutarate into saccharopine. familiasga.comnih.govfrontiersin.org Subsequent steps yield α-aminoadipic semialdehyde (AASA), which is further metabolized to acetyl-CoA. familiasga.com

The Pipecolic Acid Pathway: This pathway involves enzymes located in the mitochondria, cytosol, and peroxisomes and is not yet fully elucidated. familiasga.comnih.gov It is thought to be a more significant pathway for lysine degradation in the brain. researchgate.net

For a lipidated derivative like this compound, entry into these degradation pathways would first require the removal of the fatty acyl chain. The theoretical processing would involve an initial hydrolysis step, catalyzed by a deacylase enzyme, to yield free L-lysine and stearic acid (octadecanoic acid).

Deacylation: An N6-acyllysine hydrolase would cleave the amide bond linking the octadecanoyl group to the ε-amino group of lysine.

Metabolic Fates:

The released L-lysine would then be free to enter the saccharopine or pipecolic acid degradation pathways. familiasga.comnih.gov

The released stearic acid would enter the lipid metabolism pool, where it could undergo β-oxidation to produce acetyl-CoA for energy or be re-esterified into other lipids.

This initial deacylation is the critical step determining the metabolic fate of the entire molecule.

Enzymatic Recognition and Biotransformation of N6-Acylated Lysine Derivatives

The biotransformation of this compound hinges on its recognition by enzymes that can process N6-acylated lysine residues. Post-translational modification of lysine by acylation is a key regulatory mechanism in biology, and the enzymes involved are potential candidates for processing this compound. nih.govnih.gov

The addition and removal of acyl groups from lysine are managed by specific classes of enzymes. While much research has focused on acetylation, evidence suggests a broader specificity that includes longer acyl chains.

Lysine Acyltransferases (KATs): These enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. nih.govwikipedia.org While histone acetyltransferases (HATs) are well-known, the specific enzymes responsible for transferring long-chain fatty acyl groups to lysine (lysine fatty acyl transferases) are not well-characterized in humans. nih.gov

Lysine Deacylases (KDACs): These enzymes remove acyl groups. This family includes the zinc-dependent histone deacetylases (HDACs) and the NAD+-dependent sirtuins (SIRTs). nih.gov Crucially, several of these enzymes have been shown to possess robust activity against long-chain fatty acylated lysines. For example, SIRT6 can efficiently hydrolyze myristoyl and palmitoyl (B13399708) groups from lysine residues, and its crystal structure reveals a hydrophobic groove that accommodates the fatty acyl chain. nih.gov This suggests that enzymes like SIRT6 are strong candidates for recognizing and cleaving the octadecanoyl group from this compound.

| Enzyme Class | Function | Substrate Specificity relevant to this compound |

|---|---|---|

| Lysine Acetyltransferases (KATs) | Adds acetyl group | Primarily studied for short-chain acylation; long-chain fatty acyl transferases are less understood. nih.gov |

| Sirtuins (SIRTs, a class of KDACs) | Removes acyl group | Some members (e.g., SIRT6) show high efficiency in removing long-chain fatty acyl groups like myristoyl and palmitoyl, suggesting potential activity on octadecanoyl-lysine. nih.gov |

| Histone Deacetylases (HDACs, a class of KDACs) | Removes acyl group | Also known to have lysine deacylase activity, potentially acting on a range of acyl chain lengths. nih.gov |

Lysine hydroxylases are enzymes that catalyze the hydroxylation of lysine residues within protein chains, a critical step in the biosynthesis of collagen where it enables cross-linking. mdpi.com One class of these enzymes are nonheme iron/α-ketoglutarate-dependent dioxygenases that are highly regio- and stereoselective, typically hydroxylating lysine at the C4 or C5 position. acs.orgnih.gov

Another type, L-lysine N6-hydroxylase, is a FAD-dependent monooxygenase that hydroxylates the N6 amino group of free L-lysine. nih.gov This enzyme is involved in the biosynthesis of siderophores like aerobactin (B1664392) in bacteria. The active site of these hydroxylases is tailored to bind L-lysine. The presence of a large, hydrophobic octadecanoyl group at the N6 position would almost certainly preclude this compound from acting as a substrate due to steric hindrance. The enzyme's function is to modify the ε-amino group, which is blocked by the acyl chain in this compound. Therefore, direct involvement of lysine N6-hydroxylases in the biotransformation of this compound is highly unlikely.

Impact on Lipid Metabolism Pathways and Associated Enzymes

The enzymatic cleavage of this compound would release L-lysine and stearic acid, directly impacting both amino acid and lipid metabolism. The release of stearic acid, a common 18-carbon saturated fatty acid, would channel it into several key lipid pathways:

β-Oxidation: Stearic acid can be activated to stearoyl-CoA and transported into the mitochondria for β-oxidation, a process that breaks the fatty acid down into acetyl-CoA units for energy production via the TCA cycle.

Triglyceride and Phospholipid Synthesis: Stearic acid can be incorporated into triglycerides for energy storage or into phospholipids (B1166683), which are essential components of cellular membranes.

Furthermore, lysine metabolism itself is interconnected with lipid metabolism. L-lysine is a precursor for the synthesis of carnitine, a crucial molecule responsible for transporting long-chain fatty acids across the mitochondrial membrane for β-oxidation. mdpi.com Additionally, the regulatory modification of metabolic enzymes by lysine acylation is an emerging theme. Lysine acetylation has been shown to modulate the activity of enzymes involved in fatty acid and glucose metabolism. nih.govresearchgate.netfrontiersin.org Therefore, the presence and processing of this compound could have broader effects by influencing the availability of substrates for both lipid pathways and the acylation status of regulatory enzymes. Studies have shown that dietary lysine restriction can lead to lipid accumulation in skeletal muscle, in part by increasing serum threonine levels, highlighting the complex signaling role of amino acids in regulating lipid metabolism. nih.gov

Advanced Research Methodologies and Theoretical Frameworks

In Silico Modeling and Molecular Dynamics Simulations of Compound Interactions

Computational methods offer a powerful avenue to predict and analyze the behavior of N6-(1-Oxooctadecyl)-L-lysine at the atomic level. These in silico approaches provide insights into how the molecule interacts with biological macromolecules, particularly proteins, guiding further experimental validation.

Predicting the binding affinity between this compound and its potential protein targets is fundamental to understanding its function. Various computational techniques can be employed to estimate the free energy of binding, which indicates the stability of the ligand-protein complex.

Molecular docking simulations are a primary tool used to predict the preferred orientation of this compound when it binds to a protein's active or allosteric site. Scoring functions within these programs then estimate the binding affinity. For a molecule with the flexibility of this compound, with its long octadecyl chain, flexible docking algorithms are essential to explore the conformational space of the ligand within the binding pocket.

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to snapshots from molecular dynamics simulations to provide more accurate binding free energy calculations. These methods calculate the energetic contributions of different interaction types, including electrostatic and van der Waals forces, as well as solvation energies.

Recent advances in machine learning and deep learning offer promising alternatives for predicting binding affinity. nih.gov Models trained on large datasets of protein-ligand complexes can predict binding constants with increasing accuracy, potentially accelerating the screening of potential protein targets for this compound. nih.gov For instance, a deep learning model could be trained on structural and interaction data from known acylated proteins to predict novel binding partners.

Table 1: Comparison of Computational Methods for Binding Affinity Prediction

| Method | Principles | Advantages | Limitations |

|---|---|---|---|

| Molecular Docking | Fits ligand into a protein binding site and estimates binding energy using scoring functions. | Fast, suitable for high-throughput virtual screening. | Scoring functions can be inaccurate; struggles with ligand and protein flexibility. |

| MM/PBSA & MM/GBSA | Calculates binding free energy from molecular dynamics simulation snapshots, considering solvation effects. | More accurate than docking; provides energy decomposition. | Computationally more intensive than docking; sensitive to simulation parameters. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Rigorous methods based on statistical mechanics to calculate free energy differences. | Highly accurate "gold standard" for binding affinity prediction. | Extremely computationally expensive; requires significant expertise. |

| Machine Learning / Deep Learning | Uses algorithms trained on large datasets of known interactions to predict affinity. nih.gov | Can be very fast for inference; can learn complex structure-activity relationships. nih.gov | Requires large, high-quality training datasets; may not extrapolate well to novel systems. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. omicsdi.orgnih.gov For this compound, QSAR models could be developed to predict various activities, such as its ability to inhibit a particular enzyme or its potential to be incorporated into proteins. These models are built by correlating molecular descriptors (e.g., hydrophobicity, electronic properties, and steric parameters) with experimentally determined activities. omicsdi.org

Molecular dynamics (MD) simulations provide a dynamic view of how this compound and its target proteins behave over time. nih.gov By simulating the movements of atoms, MD can reveal conformational changes in a protein upon binding of the acylated lysine (B10760008), the stability of the protein-ligand complex, and the role of water molecules in the interaction. For a lipidated amino acid, MD simulations are particularly valuable for understanding how the long acyl chain anchors the molecule to a protein or a membrane, influencing protein localization and function. youtube.com

Proteomic Approaches for Identifying Acylated Proteins in Response to N6-Acylated Lysine Analogs

A key challenge in studying this compound is identifying the proteins that are endogenously modified with this or similar long-chain fatty acyl groups. Modern mass spectrometry-based proteomics provides the tools to address this challenge. youtube.comnih.govyoutube.com

The general workflow involves the extraction of proteins from cells or tissues, followed by enzymatic digestion (typically with trypsin) to generate peptides. nih.gov Because acylated peptides are often low in abundance, an enrichment step is crucial. This can be achieved using antibodies that specifically recognize acylated lysine residues. nih.gov The enriched peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of the modification site. researchgate.net

To specifically trace the incorporation of this compound, metabolic labeling with specially designed chemical reporters can be employed. nih.govnih.gov These reporters are analogs of the fatty acid with a bioorthogonal handle, such as an alkyne or azide (B81097) group. Cells are cultured with these reporters, which are incorporated into proteins. After cell lysis, the bioorthogonal handle is used to attach a tag (e.g., biotin) via click chemistry. The tagged proteins can then be enriched using affinity purification (e.g., with streptavidin beads) and identified by mass spectrometry. nih.gov Another enrichment strategy is the Acyl-Resin Assisted Capture (Acyl-RAC) method, which specifically enriches for S-acylated proteins but can be adapted for N-acylated proteins. acs.org

Table 2: Proteomic Strategies for Identifying Acylated Proteins

| Strategy | Description | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Antibody-Based Enrichment | Uses antibodies that recognize pan-acyl-lysine or specific acyl-lysine modifications to immunoprecipitate modified peptides. nih.gov | Protein digestion, immunoprecipitation with acyl-lysine antibody, LC-MS/MS. | Does not require metabolic labeling; can identify endogenous modifications. | Antibody specificity and cross-reactivity can be a concern; may miss novel acyl groups. |

| Bioorthogonal Chemical Reporters | Cells are fed with fatty acid analogs containing an alkyne or azide tag, which gets incorporated into proteins. nih.govnih.gov | Metabolic labeling, cell lysis, click chemistry to attach biotin, streptavidin affinity purification, on-bead digestion, LC-MS/MS. | Highly specific for the labeled acyl group; enables pulse-chase experiments to study dynamics. | Reporter may not perfectly mimic the natural fatty acid; potential for steric hindrance. |

| Acyl-Resin Assisted Capture (Acyl-RAC) | A chemical method to enrich for proteins with thioester-linked acyl groups, adaptable for amide-linked groups. acs.org | Blocking of free thiols, cleavage of the acyl-protein bond with hydroxylamine, capture of newly exposed thiols/amines on a resin, elution, and MS analysis. | Does not rely on antibodies or metabolic labels. | Original protocol is for S-acylation and requires modification for more stable N-acyl linkages. |

Genetic Engineering and Synthetic Biology Tools for Investigating Compound Effects

Genetic engineering and synthetic biology offer precise tools to investigate the functional consequences of protein acylation with this compound. These approaches allow for the site-specific installation of the modification and the creation of cellular systems to report on its downstream effects.

One of the most powerful techniques is Genetic Code Expansion (GCE). apsnet.org This technology allows for the incorporation of non-canonical amino acids, including acylated lysines, directly into proteins at specific sites during translation. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, TAG) and charges the tRNA with the acylated lysine analog. acs.org By introducing a TAG codon at a specific position in a gene of interest, researchers can produce a protein that is homogenously modified with the N6-acylated lysine at a single, defined site, enabling detailed functional studies.

Synthetic biology also enables the construction of novel biosensors and genetic circuits to study the effects of this compound. For example, a genetic reporter system could be designed where the expression of a fluorescent protein is controlled by a signaling pathway that is sensitive to protein acylation. acs.org Furthermore, whole-cell biosensors can be engineered, for instance, by using G-protein coupled receptors (GPCRs) that can recognize fatty acids, to detect changes in the concentration of this compound or its metabolites. Such tools are invaluable for high-throughput screening of compound libraries that may modulate the levels or activity of this acylated amino acid.

Emerging Applications and Future Research Directions

Development of Novel Research Tools and Biosensors Based on N6-(1-Oxooctadecyl)-L-lysine

While biosensors for the detection of L-lysine are well-established, often utilizing enzymes like lysine (B10760008) oxidase, the application of this compound as a component of biosensors represents a novel research frontier. nih.govnih.gov The development of such tools is predicated on the compound's lipoamino acid structure, which can be leveraged to create highly specific and sensitive detection platforms.

Future research could focus on using this compound to form self-assembled monolayers (SAMs) on electrode surfaces. The long hydrocarbon tail would create a hydrophobic interface, which could be used to selectively capture and detect nonpolar analytes from aqueous solutions. Furthermore, the lysine headgroup provides a site for further chemical modification, allowing for the attachment of specific recognition elements like antibodies or nucleic acids. This approach is supported by research on poly-L-lysine (PLL), which has been used to create customizable biorecognition interfaces for DNA biosensors. utwente.nl By controlling the density and orientation of the immobilized this compound, the sensitivity and specificity of the biosensor could be finely tuned.

Table 1: Potential Biosensor Applications Incorporating this compound

| Biosensor Principle | Potential Role of this compound | Target Analyte Class | Detection Mechanism |

|---|---|---|---|

| Electrochemical Biosensor | Forms a functionalized self-assembled monolayer on a gold or carbon electrode. | Hydrophobic molecules, specific proteins | Changes in impedance, current, or potential upon analyte binding. |

| Optical Biosensor (e.g., SPR) | Creates a biomimetic surface layer to study membrane-protein interactions. | Membrane-binding proteins, peptides | Change in refractive index upon analyte binding to the functionalized surface. |

| Nanoparticle-Based Sensor | Acts as a stabilizing and functionalizing agent for gold or quantum dot nanoparticles. | Specific biomarkers, pathogens | Colorimetric or fluorescent signal change upon aggregation or binding event. |

Potential in Advanced Drug and Gene Delivery Systems as Research Carriers

The amphiphilic character of this compound makes it an excellent candidate for use in advanced drug and gene delivery systems. Such molecules, often classified as cationic surfactants, can self-assemble in aqueous environments to form structures like micelles or liposomes. These nanostructures can encapsulate therapeutic agents, particularly those with poor water solubility, protecting them from degradation and facilitating their transport to target cells.

The positively charged lysine headgroup at physiological pH is particularly advantageous for delivering genetic material like DNA and RNA, which are negatively charged. This principle is the basis for the widespread use of poly-L-lysine (PLL) as a non-viral gene vector. zhangxinlab.cn The electrostatic interaction between the cationic carrier and the nucleic acid condenses the genetic material into nanoparticles that can be taken up by cells. This compound could offer enhanced capabilities, where the lipid tail facilitates fusion with the cell membrane, potentially improving the efficiency of cargo release into the cytoplasm. Research into lysine-based polymers and lysine-tagged peptides for nanoparticle platforms has already demonstrated the viability of this amino acid in creating effective delivery vehicles. nih.govnih.gov

Future research will likely focus on formulating and characterizing this compound-based nanoparticles, evaluating their loading capacity for various drugs and genes, and studying their interaction with cell models to determine uptake efficiency and biocompatibility.

Further Exploration of Antimicrobial Mechanisms and Efficacy in Research Models

The structure of this compound strongly suggests it possesses antimicrobial properties. As a cationic lipopeptide, its mechanism of action is likely similar to other well-studied antimicrobial peptides and polymers, such as epsilon-poly-L-lysine (ε-PL). nih.gov The primary mode of action is expected to involve the disruption of bacterial cell membranes.

The process would begin with the electrostatic adsorption of the positively charged lysine portion of the molecule to the negatively charged components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net Following this initial binding, the hydrophobic stearoyl tail would insert into and disrupt the lipid bilayer of the cell membrane. This disruption can lead to the formation of pores or a detergent-like dissolution of the membrane, causing leakage of essential cytoplasmic contents and ultimately leading to cell death. researchgate.netnih.gov

Research models to explore this potential would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. Studies on related lysine-based compounds have shown efficacy against a broad spectrum of microbes, including E. coli, S. aureus, and C. albicans. mdpi.comresearchgate.net Advanced research could use techniques like atomic force microscopy and model lipid bilayers to visualize the membrane disruption process in real-time, providing definitive evidence of the antimicrobial mechanism. researchgate.net

Table 2: Antimicrobial Activity of Related Lysine-Based Compounds in Research Models

| Compound | Model Organism | Observed Effect | Reference |

|---|---|---|---|

| Epsilon-poly-L-lysine (ε-PL) | Escherichia coli, Listeria innocua | Permeabilized the cytoplasmic membrane; removed the lipopolysaccharide layer. | nih.govresearchgate.net |

| Lauryl-poly-L-lysine | Pseudomonas aeruginosa, Staphylococcus aureus | Showed significant antibacterial activity with low MIC values. | nih.gov |

| Poly-L-lysine (PLL) with PEF* | E. coli, S. aureus, C. albicans | Effective inactivation of microorganisms. | mdpi.com |

| ε-PL | Multidrug-resistant P. aeruginosa and K. pneumoniae | Demonstrated inhibitory activity against antibiotic-resistant isolates. | mdpi.com |

*PEF: Pulsed Electric Fields

Interdisciplinary Research Perspectives on its Biological and Chemical Significance

The study of this compound is inherently interdisciplinary. Its synthesis and characterization fall within the realm of organic and medicinal chemistry. Understanding its self-assembly and surfactant properties requires principles of physical chemistry and materials science. Investigating its potential as a drug delivery carrier or an antimicrobial agent necessitates expertise in microbiology, cell biology, and pharmacology.

The biological significance of this molecule lies in its ability to mimic natural lipoamino acids and interact with biological membranes, which are fundamental to all life. This interaction is key to its potential applications in medicine and biotechnology. The chemical significance stems from its modular nature, which allows for systematic modifications. For example, the length of the fatty acid chain could be altered to fine-tune its hydrophobicity, or the lysine residue could be replaced with other amino acids to change its charge and functionality. This "tunability" makes it a valuable platform molecule for developing a wide range of functional biomaterials.

Future interdisciplinary research will be crucial to fully unlock the potential of this compound. Collaborative efforts between chemists, biologists, and engineers will be needed to design, synthesize, and test new derivatives for specific applications, from creating more effective antimicrobial agents to building sophisticated biosensors and targeted drug delivery systems.

Q & A

Q. What are the recommended methods for synthesizing N6-(1-Oxooctadecyl)-L-lysine with high purity?

Methodological Answer: Synthesis typically involves acylating the ε-amino group of L-lysine with a 1-oxooctadecyl group. Key steps include:

- Acylation Reaction : Use activated esters (e.g., stearic acid chloride) under anhydrous conditions with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .

- Protection/Deprotection : Employ Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the α-amino group during synthesis, followed by acidic deprotection .

- Purification : Reverse-phase HPLC or column chromatography (C18 stationary phase) achieves >95% purity, verified by NMR and mass spectrometry .

Q. Example Synthesis Protocol

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent oxidation or hydrolysis. Avoid repeated freeze-thaw cycles .

- Solubility : Dissolve in DMSO (10–50 mM stock) or ethanol, as aqueous solubility is limited due to the hydrophobic acyl chain .

- Stability Testing : Monitor degradation via HPLC every 6 months; >90% purity is acceptable for most assays .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the acyl chain attachment (e.g., δ ~2.2 ppm for carbonyl protons) and lysine backbone integrity .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~483.7 m/z) detects impurities or incomplete acylation .

- HPLC : C18 columns with UV detection (λ = 214 nm) assess purity and stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different experimental models?

Methodological Answer: Discrepancies may arise from:

- Model-Specific Metabolism : Differences in enzymatic degradation (e.g., lysine-specific demethylases) between cell lines or animal models .

- Concentration Effects : Optimize dose-response curves using a range (1–100 µM) to account for micelle formation in hydrophobic environments .

- Purity Validation : Cross-check batches via LC-MS to rule out degradation products .

Case Study : In cardiovascular studies, N6-acylated lysine derivatives showed variable effects on contractile function depending on diabetic vs. non-diabetic rat models . Standardizing metabolic conditions (e.g., glucose levels) reduced variability.

Q. What strategies optimize the incorporation of this compound into lipid bilayer systems for membrane interaction studies?

Methodological Answer:

- Lipid Film Hydration : Mix with phospholipids (e.g., DPPC) at a 1:10 molar ratio, followed by sonication to form liposomes .

- Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy (e.g., pyrene assay) to avoid micelle interference .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to membrane receptors (e.g., TLR4) using lipid-coated sensor chips .

Q. How does the acyl chain length in N6-acylated lysines affect their physicochemical properties and biological interactions?

Methodological Answer:

Q. What enzymatic pathways interact with N6-acylated lysine derivatives, and how can these be studied in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.